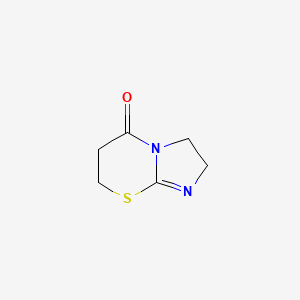

2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one

Description

Properties

CAS No. |

6269-78-9 |

|---|---|

Molecular Formula |

C6H8N2OS |

Molecular Weight |

156.21 g/mol |

IUPAC Name |

2,3,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-5-one |

InChI |

InChI=1S/C6H8N2OS/c9-5-1-4-10-6-7-2-3-8(5)6/h1-4H2 |

InChI Key |

ZNPZGXJLLLOAAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC2=NCCN2C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptoimidazoline with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as triethylamine, and the cyclization occurs through nucleophilic addition followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed.

Major Products

The major products formed from these reactions include various substituted imidazo[2,1-b][1,3]thiazines, sulfoxides, sulfones, and dihydro derivatives .

Scientific Research Applications

2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. It has a molecular formula of and a molecular weight of 156.21 g/mol. The IUPAC name for this compound is 2,3,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-5-one.

Scientific Research Applications

2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one has applications in chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in synthesizing complex heterocyclic compounds.

- It is used in the synthesis of more complex heterocyclic compounds.

Biology

- The compound exhibits biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

- It is investigated as a potential therapeutic agent for treating various diseases.

Industry

- It is explored for developing new materials, including electroluminescent materials for OLED devices.

Chemical Reactions

2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one undergoes several chemical reactions:

- Oxidation The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction Reduction reactions can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

- Substitution Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring. Reagents like alkyl halides, acyl chlorides, and amines are commonly employed.

The major products formed from these reactions include various substituted imidazo[2,1-b][1,3]thiazines, sulfoxides, sulfones, and dihydro derivatives.

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as factor IXa, which plays a role in the coagulation cascade. The compound’s biological activity is often attributed to its ability to interact with proteins and nucleic acids, leading to the modulation of various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of condensed heterocycles, including derivatives such as:

- 6-[(Pyridin-2-yl)oxy]-6,7-dihydro-5H-(benzo)imidazo[2,1-b][1,3]thiazines

- 6-[(3,4-Dihydro-2H-(benzo)imidazo[2,1-b][1,3]thiazin-3-yl)oxy]nicotino(isonicotino)nitriles

Below is a detailed comparison based on structural features, biological activity, and research findings:

Key Structural and Functional Insights:

Substituent Impact: The addition of pyridinyl-oxy or nitrile groups enhances target affinity and pharmacokinetic properties. For example, nicotinonitrile derivatives show superior blood-brain barrier penetration, making them viable for neuroactive applications .

Ring Fusion : Benzo-fused analogs (e.g., benzoimidazo-thiazines) exhibit redshifted UV absorption, suggesting altered electronic properties that may influence receptor binding.

Activity Trade-offs : While substituted derivatives show improved potency, they may also exhibit higher cytotoxicity (e.g., IC₅₀ values 10–15% lower in cell viability assays).

Biological Activity

2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : C6H8N2OS

- CAS Number : 6269-78-9

- Structure : The compound features a fused imidazole-thiazine ring system which is crucial for its biological activity .

The biological activity of 2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one primarily revolves around its interactions with various biological targets:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications to the thiazine core can enhance activity against bacterial strains .

- Anti-inflammatory Effects : Research indicates that certain derivatives can reduce inflammation. In vivo studies using the carrageenan-induced paw edema model demonstrated varying degrees of anti-inflammatory activity (inhibition index ranging from 3.7% to 39.1%) . Notably, some compounds exhibited activities comparable to diclofenac.

- Antitumor Activity : Compounds derived from the imidazo-thiazine framework have been evaluated for their anticancer properties. For example, specific derivatives showed promising results in inhibiting cancer cell proliferation by targeting signaling pathways associated with tumor growth .

Case Studies and Experimental Data

The following table summarizes key findings from various studies on the biological activity of 2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one and its derivatives:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-5-one derivatives?

- Methodological Answer :

- Gold-catalyzed cyclization : Electrophile-initiated nucleophilic cyclization of 2-alkynylthioimidazoles using coinage metal catalysts (e.g., Au) enables atom-economic synthesis of 5-substituted derivatives .

- Facile cyclization : Cyclization of 2-alkynylthiobenzimidazoles under transition-metal-free conditions yields spiro-fused derivatives, with optimized selectivity using halogen or base promoters .

- One-pot multicomponent synthesis : Reaction of thiourea with α-haloaryl ketones in dry ethanol under reflux produces substituted imidazo-thiazine hybrids, achieving yields up to 67% .

Q. How is the antioxidant activity of this compound evaluated experimentally?

- Methodological Answer :

- DPPH radical scavenging assay : Derivatives are tested at 5 mM concentration under physiological conditions. IC50 values are determined via serial dilutions (e.g., IC50 = 12–45 µM for active derivatives). Structure-activity relationships (SAR) are analyzed to identify substituents (e.g., electron-donating groups) that enhance activity .

- Key parameters : Antiradical efficiency is quantified using UV-Vis spectroscopy at 517 nm, with Trolox as a positive control .

Q. What spectroscopic techniques are used for structural characterization?

- Methodological Answer :

- NMR and X-ray crystallography : ¹H/¹³C NMR confirms regiochemistry, while X-ray data (CCDC 1017138) resolve spirocyclic configurations .

- Elemental analysis : Combustion analysis validates purity (>95%) and molecular formula (e.g., C14H15N3O2S) .

Advanced Research Questions

Q. What structural modifications enhance antioxidant or enzyme-inhibitory efficacy?

- Methodological Answer :

- Substituent effects : Introducing para-fluorophenyl or pyridyl groups at position 6 increases 5-lipoxygenase inhibition (89% at 1 mg/mL) by enhancing hydrophobic interactions with the active site .

- Hybrid molecules : Fusion with carbazole or triazole rings improves radical scavenging (IC50 ~15 µM) and pharmacokinetic properties (e.g., logP optimization) .

- SAR trends : Electron-withdrawing groups (e.g., nitro) on the thiazine ring reduce activity, while methoxy groups improve solubility without compromising efficacy .

Q. What pharmacological targets are associated with this scaffold?

- Methodological Answer :

- Enzyme inhibition :

- 5-Lipoxygenase (5-LOX) : Inhibition reduces leukotriene biosynthesis, validated via in vitro assays (IC50 = 1.2 µM) .

- EGFR kinase : Competitive binding at the ATP pocket (63% inhibition at 1 mg/mL) suggests antitumor potential .

- Anthelmintic activity : Structural analogs (e.g., tetramisole hydrochloride) target nematode acetylcholinesterase, with SAR studies highlighting the role of the phenyl group at position 6 .

Q. How can computational modeling guide the design of novel derivatives?

- Methodological Answer :

- Molecular docking : AutoDock/Vina simulations reveal binding poses of derivatives (e.g., 9c, 9g) in the 5-LOX active site, with key hydrogen bonds to Gln-557 and hydrophobic interactions with Leu-607 .

- QSAR models : Hammett constants (σ) and logP values correlate with IC50 data, enabling predictive design of substituents for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.